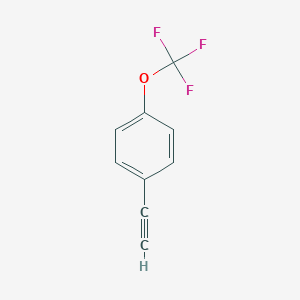

1-Ethynyl-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-ethynyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWGGRCLMVYXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380976 | |

| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160542-02-9 | |

| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Ethynyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(trifluoromethoxy)benzene is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethoxy (-OCF3) group, often considered a "super-halogen," imparts unique electronic properties and enhances lipophilicity, making it a valuable substituent in the design of novel bioactive molecules and functional materials.[1][2][3] The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, a plausible synthetic route, and a discussion of the potential significance of the trifluoromethoxy moiety in modern drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data has been compiled from various chemical supplier catalogs and databases.

| Property | Value | Source |

| CAS Number | 160542-02-9 | [5][6] |

| Molecular Formula | C9H5F3O | [5][6] |

| Molecular Weight | 186.13 g/mol | [5][6] |

| Physical State | Liquid at 25°C | [6] |

| Density | 1.215 g/mL at 25°C | [6] |

| Refractive Index (n20/D) | 1.4554 | [6] |

| Flash Point | 40 °C (104 °F) | [6] |

| Synonyms | 4-(Trifluoromethoxy)phenylacetylene, 4-Ethynyl-1-(trifluoromethoxy)benzene | [5][6] |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and commonly employed method is the Sonogashira cross-coupling reaction.[4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system.

Proposed Synthesis: Sonogashira Coupling

A potential synthetic route would involve the reaction of 1-iodo-4-(trifluoromethoxy)benzene with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.

Reactants:

-

1-iodo-4-(trifluoromethoxy)benzene

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., tetrahydrofuran, toluene)

General Procedure:

-

To a solution of 1-iodo-4-(trifluoromethoxy)benzene in a suitable solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the base.

-

To this mixture, add trimethylsilylacetylene and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, often by column chromatography.

-

The resulting trimethylsilyl-protected alkyne is then deprotected using a mild base (e.g., potassium carbonate in methanol) or a fluoride source (e.g., tetrabutylammonium fluoride) to yield the final product, this compound.

Experimental and Logical Workflows

The following diagram illustrates the proposed synthetic workflow for this compound via a Sonogashira coupling reaction.

Caption: Proposed synthesis of this compound.

Role of the Trifluoromethoxy Group in Drug Discovery

The trifluoromethoxy (-OCF3) group is gaining prominence in medicinal chemistry for its ability to favorably modulate the properties of drug candidates.[1][2][3] Its key advantages include:

-

Enhanced Lipophilicity: The -OCF3 group is more lipophilic than a methoxy group, which can improve a molecule's ability to cross cell membranes and enhance its in vivo uptake and transport.[1][3]

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making this moiety highly resistant to metabolic degradation. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.[2]

-

Electronic Effects: The -OCF3 group is a strong electron-withdrawing group, which can significantly alter the electronic environment of the aromatic ring, influencing its interactions with biological targets.[1]

Due to these properties, the incorporation of a trifluoromethoxy group is a recognized strategy for optimizing lead compounds in drug discovery programs.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a lack of publicly available, detailed studies on the specific biological activities and signaling pathways associated with this compound. Its utility has been primarily demonstrated in the context of organic synthesis, such as in the preparation of polymers.[7] Further research is required to elucidate any potential pharmacological effects of this compound.

Conclusion

This compound is a valuable building block for organic synthesis, offering the dual advantages of a versatile terminal alkyne and the beneficial properties of the trifluoromethoxy group. While its specific biological profile remains to be thoroughly investigated, its physicochemical characteristics make it an attractive component for the development of novel pharmaceuticals and advanced materials. The synthetic accessibility via established methods like the Sonogashira coupling ensures its availability for further exploration by researchers and drug development professionals.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 4-(Trifluoromethoxy)phenylacetylene 97 160542-02-9 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethynyl-4-(trifluoromethoxy)benzene, a fluorinated organic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethoxy group imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules, making this compound a valuable building block for the development of novel pharmaceuticals, agrochemicals, and liquid crystals.

Core Identifiers and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers and properties. It is crucial to distinguish it from its structural analog, 1-ethynyl-4-(trifluoromethyl)benzene.

| Identifier | Value |

| CAS Number | 160542-02-9 |

| Molecular Formula | C₉H₅F₃O |

| Molecular Weight | 186.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-(Trifluoromethoxy)phenylacetylene |

| Physicochemical Property | Predicted Value/Observation |

| Appearance | Colorless to yellow liquid |

| Boiling Point | Data not readily available; likely similar to analogs (~60 °C at reduced pressure) |

| Purity (typical) | >97.0% (GC) |

Spectroscopic Data Summary

| Spectroscopy | Expected Peaks and Characteristics |

| ¹H NMR | Aromatic protons (AA'BB' system): two doublets between δ 7.2-7.6 ppm. Acetylenic proton: a singlet around δ 3.1-3.3 ppm. |

| ¹³C NMR | Aromatic carbons: multiple signals between δ 115-150 ppm. Acetylenic carbons: two signals around δ 77 ppm and δ 83 ppm. Trifluoromethoxy carbon: a quartet around δ 120 ppm (due to C-F coupling). |

| ¹⁹F NMR | A singlet for the -OCF₃ group, expected around δ -58 to -60 ppm (relative to CFCl₃). |

| FTIR (cm⁻¹) | C≡C-H stretch (alkyne): ~3300 cm⁻¹ (sharp). C≡C stretch (alkyne): ~2100 cm⁻¹ (weak). C-F stretches (trifluoromethoxy): strong bands in the 1100-1300 cm⁻¹ region. C-O stretch (ether): ~1250 cm⁻¹. Aromatic C-H and C=C stretches. |

| Mass Spec (MS) | Molecular ion (M⁺) peak at m/z = 186. Fragments corresponding to the loss of functional groups. |

Experimental Protocols

The terminal alkyne functionality of this compound makes it a versatile substrate for various organic transformations. Below are detailed, representative protocols for its synthesis and key reactions.

Synthesis of this compound

The most common and efficient synthesis of arylacetylenes is the Sonogashira cross-coupling reaction. This protocol describes a two-step synthesis starting from the commercially available 1-bromo-4-(trifluoromethoxy)benzene.

Step 1: Sonogashira Coupling with a Protected Acetylene

This step involves the palladium- and copper-catalyzed coupling of 1-bromo-4-(trifluoromethoxy)benzene with ethynyltrimethylsilane.

-

Materials:

-

1-Bromo-4-(trifluoromethoxy)benzene

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq).

-

Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF or toluene and triethylamine (or diisopropylamine) as the solvent and base.

-

Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure. The crude product, ((4-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane, can be purified by column chromatography on silica gel or used directly in the next step.

-

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

-

Materials:

-

Crude ((4-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure (using K₂CO₃):

-

Dissolve the crude silylated alkyne in methanol.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

Caption: Synthetic workflow for this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes a typical click chemistry reaction to form a 1,2,3-triazole derivative, a common scaffold in medicinal chemistry.

-

Materials:

-

This compound

-

An organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and water (or other suitable solvent systems like DMF/water)

-

-

Procedure:

-

In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

-

In a third vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the solution.

-

Monitor the reaction by TLC.

-

Upon completion, collect the solid product by filtration and wash with water, followed by a cold non-polar solvent like hexane to remove unreacted starting materials.

-

If the product does not precipitate, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and concentrate.

-

The crude product can be purified by recrystallization or column chromatography.

-

Caption: General workflow for a CuAAC "Click" reaction.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the trifluoromethoxy group make this compound a valuable building block in several advanced applications.

-

Pharmaceuticals: The trifluoromethoxy group is often used as a bioisostere for other functional groups to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. The ethynyl group provides a handle for introducing this valuable moiety into complex molecules, for instance, via click chemistry to link molecular fragments or through Sonogashira coupling to build rigid scaffolds. For example, triazole-containing compounds synthesized via click chemistry have been investigated as multi-target anticancer agents that can inhibit signaling pathways involving VEGFR-2 and PD-L1.

-

Liquid Crystals: The rigid, linear structure of arylacetylenes is a common feature in liquid crystal molecules. The polarity and steric profile of the trifluoromethoxy group can be used to fine-tune the mesomorphic properties (e.g., nematic or smectic phases) and dielectric anisotropy of liquid crystalline materials, which are essential for display technologies.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides.

Caption: Logical flow from building block to potential applications.

Spectroscopic Profile of 1-Ethynyl-4-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical guide to the spectroscopic data for the compound 1-Ethynyl-4-(trifluoromethoxy)benzene (CAS No. 160542-02-9). Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available. This guide presents theoretically predicted ¹H and ¹³C NMR data, alongside an analysis of the expected characteristic signals in Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's molecular structure. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical work. The included diagrams, generated using Graphviz, illustrate a typical workflow for the spectroscopic analysis of a novel chemical entity.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra in the public domain, the following data has been generated based on computational predictions and analysis of the compound's functional groups.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established computational models and should be considered as estimates.

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~7.55 | d | Ar-H | ~149.5 |

| ~7.20 | d | Ar-H | ~134.0 |

| ~3.15 | s | ≡C-H | ~122.0 |

| ~120.9 (q) | |||

| ~119.0 | |||

| ~82.5 | |||

| ~78.0 |

Disclaimer: These are theoretically predicted values and may differ from experimental results.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its principal functional groups.

Table 2: Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~2110 | C≡C stretch | Alkyne |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250-1050 | C-O-C stretch & C-F stretch | Trifluoromethoxy Ether |

| ~830 | C-H bend (para-disubstituted) | Aromatic Ring |

Expected Mass Spectrometry (MS) Data

In a mass spectrum, this compound would be expected to exhibit a molecular ion peak and several characteristic fragment ions.

Table 3: Expected Key Mass Spectrometry Fragments

| m/z | Ion | Description |

| 186 | [M]⁺ | Molecular Ion |

| 167 | [M-F]⁺ | Loss of a fluorine atom |

| 117 | [M-OCF₃]⁺ | Loss of the trifluoromethoxy group |

| 89 | [C₇H₅]⁺ | Phenylacetylene cation radical |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Acquisition (Electron Ionization - GC-MS):

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the ion source of the mass spectrometer.

-

Electron ionization (EI) is typically performed at 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum is generated by plotting ion abundance versus m/z.

-

Visualizations

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of a novel compound.

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Relationship between the compound and the information provided by different spectroscopic techniques.

Unveiling the Structural Landscape of 1-Ethynyl-4-(trifluoromethoxy)benzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Ethynyl-4-(trifluoromethoxy)benzene and its derivatives are of significant interest in materials science and medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy and ethynyl groups. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the crystallographic aspects of these compounds. While a solved crystal structure for this compound is not currently available in public databases, this document outlines the detailed experimental protocols required for its determination. Furthermore, it presents a summary of expected molecular geometry based on typical bond lengths and angles derived from analogous structures in the Cambridge Structural Database (CSD).

Introduction

The confluence of a rigid ethynyl moiety and a strongly electron-withdrawing trifluoromethoxy group makes this compound a valuable building block in the synthesis of advanced materials and pharmaceuticals. The trifluoromethoxy group enhances metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. In materials science, the terminal alkyne allows for participation in powerful coupling reactions, such as the Sonogashira coupling, to create complex conjugated systems.

Precise knowledge of the crystal structure is crucial for understanding intermolecular interactions, crystal packing, and the overall solid-state properties of these derivatives. This guide serves as a foundational resource for researchers working with this class of compounds.

Predicted Molecular Geometry

In the absence of a determined crystal structure for this compound, we can predict the molecular geometry based on established bond lengths and angles for its constituent functional groups. The following table summarizes these expected values, which are derived from extensive data on similar organic compounds.

| Bond/Angle | Functional Group | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C≡C | Alkyne | 1.18 - 1.23 | - |

| C-C (Aromatic) | Benzene Ring | 1.38 - 1.40 | 120 |

| C-O | Aryl Ether | 1.36 - 1.43 | - |

| O-C(F3) | Trifluoromethoxy | 1.32 - 1.36 | - |

| C-F | Trifluoromethyl | 1.32 - 1.35 | - |

| C-C-C (Ring) | Benzene Ring | - | ~120 |

| C-O-C | Ether Linkage | - | ~117 |

Disclaimer: The data presented in this table are typical values for the specified functional groups and are not experimentally determined values for this compound.[1][2][3][4][5][6][7]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound or its derivatives would follow a standardized workflow involving synthesis, crystallization, and single-crystal X-ray diffraction.

3.1. Synthesis

A common and efficient method for the synthesis of terminal arylacetylenes is the Sonogashira coupling reaction.[8][9][10][11] This involves the coupling of an aryl halide with a protected acetylene, followed by deprotection.

-

Step 1: Sonogashira Coupling: 1-Iodo-4-(trifluoromethoxy)benzene is reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine).

-

Step 2: Deprotection: The resulting trimethylsilyl-protected compound is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to remove the silyl group and yield the terminal alkyne, this compound.

3.2. Crystallization

Obtaining high-quality single crystals is often the most challenging step. For small organic molecules like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.

3.3. Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual pathway for its application in materials science.

Caption: Synthesis and Crystallographic Analysis Workflow.

References

- 1. Give some examples of some typical bond lengths - Vivid Examples [vividexamples.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Carbon–oxygen bond - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Ethynyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the terminal ethynyl group in 1-Ethynyl-4-(trifluoromethoxy)benzene. The presence of the electron-withdrawing trifluoromethoxy group on the phenyl ring significantly influences the chemical behavior of the alkyne moiety. This document details key reactions including Sonogashira cross-coupling, [3+2] cycloadditions (click chemistry), electrophilic additions such as hydration and hydrohalogenation, and catalytic hydrogenation. Experimental protocols, quantitative data, and reaction mechanisms are presented to offer a thorough understanding of the synthetic utility of this versatile building block in medicinal chemistry and materials science.

Introduction

This compound is a valuable synthetic intermediate characterized by a terminal alkyne functionality and a trifluoromethoxy-substituted aromatic ring. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which modulates the electron density of the phenylacetylene system, thereby influencing the reactivity of the ethynyl C≡C triple bond. This guide explores the diverse chemical transformations of this ethynyl group, providing researchers with the necessary information for its effective utilization in the synthesis of complex organic molecules.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The ethynyl group of this compound readily participates in these reactions, allowing for the synthesis of a variety of substituted alkynes.

Reaction Mechanism and Workflow

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.

Quantitative Data

The Sonogashira coupling of this compound with various aryl halides proceeds with good to excellent yields.

| Aryl Halide (R¹-X) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(0)@TpPa-1 | K₂CO₃ | Methanol | RT | - | 76 |

| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 75 | 72 | ~60 (analog) |

| 4-Iodobenzaldehyde | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | - | ~75 (analog) |

Yields for analogs are based on reactions with phenylacetylene or other substituted phenylacetylenes under similar conditions.

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-(trifluoromethoxy)benzene

-

Materials: this compound (1.0 mmol), iodobenzene (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol), CuI (0.04 mmol), triethylamine (2.0 mmol), and anhydrous THF (10 mL).

-

Procedure: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄, CuI, and THF. Stir the mixture for 10 minutes, then add this compound, iodobenzene, and triethylamine. Heat the reaction mixture to 60 °C and stir for 12 hours. After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate. The filtrate is then washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

[3+2] Cycloaddition Reactions: The Click Chemistry Approach

The terminal ethynyl group of this compound is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds through a copper-acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing intermediate that rearranges to the stable triazole product.

Quantitative Data

The CuAAC reaction of this compound with various azides generally provides high yields of the corresponding triazoles.

| Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | RT | 6-12 | >90 (estimated) |

| Hexyl Azide | CuI | THF | RT | - | ~84 (analog) |

| Octyl Azide | Cu(CH₃CN)₄PF₆ | CH₂Cl₂ | RT | - | ~79 (analog) |

Yields are based on general literature for similar substrates and are representative.[1]

Experimental Protocol: Synthesis of 1-Benzyl-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole

-

Materials: this compound (1.0 mmol), benzyl azide (1.1 mmol), CuSO₄·5H₂O (0.1 mmol), sodium ascorbate (0.2 mmol), tert-butanol (5 mL), and water (5 mL).

-

Procedure: To a round-bottom flask, add this compound and benzyl azide in a 1:1 mixture of tert-butanol and water. Stir the mixture to achieve a homogeneous suspension. In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture. In another vial, prepare a solution of CuSO₄·5H₂O in water and add it to the reaction mixture. Stir the reaction vigorously at room temperature and monitor by TLC. The reaction is typically complete within 6-12 hours. Once complete, quench the reaction by adding saturated aqueous NH₄OH. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[1]

Electrophilic Addition Reactions

The ethynyl group of this compound can undergo electrophilic addition reactions, such as hydration and hydrohalogenation. The regioselectivity of these additions is governed by the stability of the resulting carbocation or vinyl radical intermediates.

Hydration (Markovnikov and Anti-Markovnikov)

Hydration of the terminal alkyne can lead to either a ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the reaction conditions.

-

Markovnikov Hydration: Acid-catalyzed hydration, typically using HgSO₄ in aqueous H₂SO₄, proceeds via a vinyl cation intermediate, leading to the formation of a methyl ketone.

-

Anti-Markovnikov Hydration: Hydroboration-oxidation, using a bulky borane reagent (e.g., 9-BBN or disiamylborane) followed by oxidation with H₂O₂ and NaOH, results in the formation of an aldehyde.

Hydrohalogenation

The addition of hydrogen halides (HX) to the alkyne typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted carbon, forming a vinyl halide.

Quantitative Data

| Reaction | Reagents | Expected Product | Regioselectivity |

| Markovnikov Hydration | H₂SO₄, HgSO₄, H₂O | 4'-(Trifluoromethoxy)acetophenone | Markovnikov |

| Anti-Markovnikov Hydration | 1. Sia₂BH; 2. H₂O₂, NaOH | 2-(4-(Trifluoromethoxy)phenyl)acetaldehyde | Anti-Markovnikov |

| Hydrohalogenation (HBr) | HBr | 1-(1-Bromoethenyl)-4-(trifluoromethoxy)benzene | Markovnikov |

Experimental Protocol: General Procedure for Markovnikov Hydration

-

Materials: this compound (1.0 mmol), mercuric sulfate (0.05 mmol), concentrated sulfuric acid (0.5 mL), and water (5 mL).

-

Procedure: To a solution of this compound in aqueous sulfuric acid, add a catalytic amount of mercuric sulfate. Heat the reaction mixture at 60 °C and stir for several hours, monitoring the reaction by TLC. After completion, cool the reaction, neutralize with sodium bicarbonate, and extract with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Catalytic Hydrogenation

The ethynyl group can be fully or partially reduced through catalytic hydrogenation, providing access to the corresponding styrene or ethylbenzene derivatives.

Partial Hydrogenation (Lindlar's Catalyst)

The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), allows for the selective reduction of the alkyne to a cis-alkene (styrene derivative).[2][3]

Complete Hydrogenation

Complete reduction to the corresponding ethylbenzene derivative can be achieved using a more active catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Quantitative Data

| Reaction | Catalyst | Product | Expected Yield (%) |

| Partial Hydrogenation | Lindlar's Catalyst | 1-Ethenyl-4-(trifluoromethoxy)benzene | >90 |

| Complete Hydrogenation | 10% Pd/C | 1-Ethyl-4-(trifluoromethoxy)benzene | >95 |

Experimental Protocol: General Procedure for Partial Hydrogenation

-

Materials: this compound (1.0 mmol), Lindlar's catalyst (5 mol% Pd), quinoline (1 drop), and methanol (10 mL).

-

Procedure: To a solution of this compound in methanol, add Lindlar's catalyst and a drop of quinoline. The flask is then evacuated and backfilled with hydrogen gas (using a balloon). The reaction is stirred at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the product.

Conclusion

The ethynyl group in this compound exhibits a rich and versatile reactivity profile. It readily undergoes powerful C-C bond-forming reactions like the Sonogashira coupling and highly efficient [3+2] cycloadditions. Furthermore, it can be selectively transformed through electrophilic additions and catalytic hydrogenations. The electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of the alkyne, making this compound a valuable and predictable building block for the synthesis of complex molecules in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize the reactivity of this important synthetic intermediate.

References

The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (-OCF3) group has emerged as a substituent of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, which impart profound effects on the reactivity, acidity, and metabolic stability of aromatic systems, make it a valuable functional group in the design of novel molecules. This technical guide provides a comprehensive overview of the electronic influence of the trifluoromethoxy group on the benzene ring, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Core Electronic Properties of the Trifluoromethoxy Group

The electronic character of the trifluoromethoxy group is a nuanced interplay of strong inductive electron withdrawal and weak resonance electron donation. This duality is central to its effects on an attached benzene ring.

Inductive Effect (σ-Inductive Effect): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the benzene ring through the sigma bond framework. This inductive effect is a dominant feature of the -OCF3 group, rendering it a powerful electron-withdrawing substituent. This effect is slightly less pronounced than that of a trifluoromethyl (-CF3) group but significantly stronger than that of a methoxy (-OCH3) group or a fluorine atom.[1][2]

Resonance Effect (π-Donating Capacity): The oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This constitutes a resonance effect, which donates electron density to the ring. However, the strong electron-withdrawing nature of the attached trifluoromethyl moiety significantly diminishes the π-donating capacity of the oxygen. As a result, the resonance donation from the -OCF3 group is considerably weaker than that of a methoxy group and even weaker than that of a fluorine atom.[1][2]

This antagonistic combination of a strong inductive withdrawal and a weak resonance donation defines the unique electronic signature of the trifluoromethoxy group.[1][2]

Quantitative Analysis of Electronic Effects: Hammett Parameters

The electronic influence of a substituent on a benzene ring can be quantified using Hammett substituent constants (σ). These parameters provide a valuable tool for comparing the electron-donating or electron-withdrawing strength of different functional groups. The trifluoromethoxy group is characterized by positive Hammett constants, indicating its net electron-withdrawing nature at both the meta and para positions.

| Substituent | σ_m_ | σ_p_ | σ_I_ (Inductive) | σ_R_ (Resonance) |

| -OCF₃ | 0.38 | 0.35 | 0.39 | -0.04 |

| -CF₃ | 0.43 | 0.54 | 0.45 | 0.09 |

| -OCH₃ | 0.12 | -0.27 | 0.25 | -0.52 |

| -Cl | 0.37 | 0.23 | 0.47 | -0.24 |

| -F | 0.34 | 0.06 | 0.52 | -0.46 |

Data compiled from multiple sources.

Impact on Acidity: pKa Values

The net electron-withdrawing character of the trifluoromethoxy group leads to an increase in the acidity of attached phenolic and benzoic acid moieties. By withdrawing electron density from the ring, the -OCF3 group stabilizes the corresponding phenoxide or benzoate anion, thereby lowering the pKa.

| Compound | pKa |

| Phenol | 9.95 |

| 4-Trifluoromethoxyphenol | 9.30 |

| Benzoic Acid | 4.20 |

| 4-Trifluoromethoxybenzoic Acid | 3.68 |

Data compiled from multiple sources.[3]

Influence on Aromatic Reactivity

The electronic effects of the trifluoromethoxy group significantly influence the reactivity of the benzene ring, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The strong inductive electron withdrawal of the -OCF3 group deactivates the benzene ring towards electrophilic attack, making it less reactive than benzene itself. For instance, the nitration of trifluoromethoxybenzene is considerably slower than the nitration of benzene.[1][2] Despite this deactivation, the weak resonance donation of the oxygen lone pairs directs incoming electrophiles to the ortho and para positions. However, due to the steric bulk of the -OCF3 group, the para product is generally favored.[1][2]

Experimental Protocols for Characterization

The electronic properties of the trifluoromethoxy group are determined through various experimental and computational methods.

Determination of Hammett Constants via Benzoic Acid Titration

A classical method for determining Hammett constants involves measuring the pKa of a series of substituted benzoic acids.

Methodology:

-

Synthesis: Synthesize the desired meta- or para-substituted benzoic acid. For 4-trifluoromethoxybenzoic acid, a common route involves the oxidation of the corresponding toluene derivative.

-

Sample Preparation: Prepare a standard solution of the substituted benzoic acid in a suitable solvent system, typically an ethanol-water mixture to ensure solubility.

-

Titration: Titrate the benzoic acid solution with a standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH using a calibrated pH meter.

-

pKa Determination: The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the titration curve.

-

Hammett Constant Calculation: The Hammett constant (σ) is calculated using the Hammett equation:

σ = (pKa₀ - pKa) / ρ

where:

-

pKa is the measured pKa of the substituted benzoic acid.

-

pKa₀ is the pKa of unsubstituted benzoic acid under the same conditions.

-

ρ is the reaction constant, which is defined as 1 for the ionization of benzoic acids in water at 25°C.

-

NMR Spectroscopy for Studying Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of an aromatic ring. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electron density around them.

Methodology:

-

Sample Preparation: Dissolve the trifluoromethoxy-substituted benzene derivative in a suitable deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis:

-

¹H NMR: Electron-withdrawing groups like -OCF₃ deshield the aromatic protons, causing their signals to shift downfield (to higher ppm values) compared to benzene. The extent of this shift can be correlated with the electron-withdrawing strength of the substituent.

-

¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon para to the substituent (C4), are highly sensitive to resonance effects. While the inductive effect of the -OCF₃ group influences all ring carbons, the weak π-donation can be observed in the ¹³C chemical shifts.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are frequently employed to model the electronic structure of molecules and predict their properties.

Methodology:

-

Structure Optimization: The geometry of the trifluoromethoxy-substituted benzene molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

-

Property Calculation: Various electronic properties can be calculated, including:

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, highlighting the electron-deficient regions caused by the -OCF₃ group.

-

Natural Bond Orbital (NBO) Analysis: This method can be used to quantify the inductive and resonance effects by analyzing the interactions between orbitals.

-

pKa Prediction: Computational methods can be used to calculate the free energy of dissociation and thus predict the pKa of substituted phenols and benzoic acids.

-

Visualizing Electronic Effects and Experimental Workflows

Interplay of Inductive and Resonance Effects

Caption: Dominant inductive vs. weak resonance effect of the -OCF₃ group.

Experimental Workflow for Hammett Constant Determination

Caption: Workflow for determining Hammett constants via titration.

Conclusion

The trifluoromethoxy group exerts a potent, primarily electron-withdrawing effect on the benzene ring, a consequence of its strong inductive properties that overshadow its weak resonance donation. This electronic profile deactivates the ring to electrophilic substitution while maintaining ortho, para-directing character, and it enhances the acidity of attached functional groups. The quantitative understanding of these effects, facilitated by Hammett parameters and pKa measurements, is crucial for the rational design of molecules with tailored properties in drug development and materials science. The experimental and computational protocols outlined in this guide provide a framework for the continued investigation and application of this unique and valuable substituent.

References

Stability and Storage of 1-Ethynyl-4-(trifluoromethoxy)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethynyl-4-(trifluoromethoxy)benzene. Due to the limited availability of specific, quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information from chemical supplier recommendations, reactivity data of its core functional groups—the terminal alkyne and the trifluoromethoxy-substituted aromatic ring—and general principles of chemical stability testing. Potential degradation pathways are proposed, and a detailed experimental protocol for a comprehensive stability study is outlined to enable researchers to generate crucial data for its effective use in drug development and other scientific applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and the design of analytical methodologies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₃O | [1] |

| Molecular Weight | 186.13 g/mol | [1] |

| CAS Number | 160542-02-9 | [1] |

| Appearance | Liquid | TCI |

| Purity | >97.0% (GC) | TCI |

| Boiling Point | Not available | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | TCI |

| Handling | Store under inert gas. | TCI |

Note: Data is compiled from various chemical suppliers and databases. "TCI" refers to Tokyo Chemical Industry.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following general storage conditions are recommended to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C or 0-10 °C). Some suppliers suggest room temperature in a cool, dark place (<15°C). | To minimize thermal degradation and potential oligomerization. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation of the ethynyl group. |

| Light | Protect from light. | To prevent photochemical decomposition or polymerization. |

| Container | Tightly sealed, appropriate for flammable liquids. | To prevent exposure to air and moisture, and for safety. |

Potential Degradation Pathways

The primary points of instability are the terminal ethynyl group and, to a lesser extent, the trifluoromethoxy group under specific conditions. The aromatic ring is generally stable but can be susceptible to photochemical reactions.

A diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation pathways for this compound.

Reactions of the Ethynyl Group

The terminal alkyne is the most reactive part of the molecule and is susceptible to several degradation pathways:

-

Oxidative Coupling: In the presence of oxygen and trace metal catalysts (like copper), terminal alkynes can undergo oxidative coupling to form diynes and other oligomers.[2]

-

Hydration: Although it typically requires a catalyst (e.g., mercury or gold salts), the addition of water across the triple bond would yield 4-(trifluoromethoxy)acetophenone.[2]

-

Oligomerization/Polymerization: Phenylacetylenes can undergo thermal or metal-catalyzed oligomerization and polymerization.[2] This can lead to a decrease in the purity of the monomer over time, especially if stored at elevated temperatures or in the presence of catalytic impurities.

Stability of the Trifluoromethoxy Group

The trifluoromethoxy group is generally considered to be chemically stable and resistant to hydrolysis under neutral and moderately acidic or basic conditions. However, facile hydrolysis of trifluoromethyl groups on aromatic rings to carboxylic acids has been reported under specific basic conditions, though this is less likely for the trifluoromethoxy group under typical storage conditions.

Photochemical Stability

Aryl acetylenes can be sensitive to light. UV radiation can promote polymerization or other decomposition reactions. Therefore, protection from light is a critical storage requirement.

Proposed Experimental Protocol for a Stability Study

To rigorously assess the stability of this compound, a forced degradation study followed by a long-term stability study under ICH (International Council for Harmonisation) recommended conditions is proposed.

Forced Degradation Study

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Table 3: Proposed Conditions for Forced Degradation Study

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24, 48, and 72 hours. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24, 48, and 72 hours. |

| Oxidation | 3% H₂O₂ at room temperature for 24, 48, and 72 hours. |

| Thermal Degradation | Solid sample at 80 °C for 1, 3, and 7 days. |

| Photostability | Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be run in parallel. |

The workflow for conducting a forced degradation study is illustrated in the following diagram.

Caption: Workflow for a forced degradation study.

Long-Term Stability Study

Once a stability-indicating method is established, a long-term stability study should be conducted to determine the shelf-life of the compound under recommended storage conditions.

Table 4: Proposed Conditions for Long-Term Stability Study (ICH Q1A R2)

| Storage Condition | Temperature | Humidity | Testing Frequency |

| Long-term | 5 °C ± 3 °C | Ambient | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 25 °C ± 2 °C | 60% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | 0, 3, 6 months |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

-

Primary Assay: A validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the primary assay and for the quantification of impurities.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

-

-

Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to identify the mass of the degradation products, providing clues to their structures. For definitive structural elucidation, preparative HPLC could be used to isolate the impurities for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purity Assessment: Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used as an orthogonal technique to assess purity.

The logical relationship for developing and applying a stability-indicating analytical method is shown below.

Caption: Logical workflow for analytical method development and validation.

Conclusion and Recommendations

This compound is a valuable research chemical that requires careful handling and storage to ensure its stability and purity. The primary degradation pathways are likely to involve the terminal ethynyl group through oxidation, hydration, or oligomerization.

Key Recommendations:

-

Storage: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere, protected from light, and at refrigerated temperatures (2-8 °C).

-

Handling: Minimize exposure to air and light during handling. Use of an inert atmosphere glovebox for aliquoting and preparing solutions is advisable for sensitive applications.

-

Stability Testing: Researchers and drug development professionals should consider conducting a formal stability study, as outlined in this guide, to establish a definitive shelf-life and to understand the degradation profile of the compound under their specific application and storage conditions. The development of a validated stability-indicating analytical method is a critical first step in this process.

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 1-Ethynyl-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

Introduction

1-Ethynyl-4-(trifluoromethoxy)benzene is a fluorinated organic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a terminal alkyne group and a trifluoromethoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of complex molecules. The trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the terminal alkyne functionality allows for its participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications.

Commercial Suppliers and Physical Properties

Several chemical suppliers offer this compound, typically at research-grade purities. The following tables summarize the key information for procurement and handling.

Table 1: Commercial Supplier Information

| Supplier | Product Number | Purity | Available Quantities |

| TCI America | E1170 | >97.0% (GC) | 1 g, 5 g |

| Fisher Scientific | E11701G | ≥97.0% (GC) | 1 g, 5 g |

Table 2: Physicochemical and Safety Data

| Property | Value | Reference |

| CAS Number | 160542-02-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₅F₃O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 186.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Yellow Liquid | --INVALID-LINK-- |

| UN Number | 1993 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

Step 1: Sonogashira Coupling to Synthesize ((4-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane

This step involves the palladium- and copper-catalyzed cross-coupling of 1-bromo-4-(trifluoromethoxy)benzene with ethynyltrimethylsilane.

-

Materials:

-

1-Bromo-4-(trifluoromethoxy)benzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran and anhydrous triethylamine to dissolve the solids.

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ((4-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane.

-

Step 2: Deprotection to Yield this compound

The trimethylsilyl (TMS) protecting group is removed to afford the terminal alkyne.

-

Materials:

-

((4-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran

-

Dichloromethane

-

-

Procedure (using Potassium Carbonate):

-

Dissolve the silylated intermediate (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

-

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal substrate for "click chemistry." The following is a general protocol for a CuAAC reaction.

-

Materials:

-

This compound

-

An organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)

-

-

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the triazole product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash, dry, and concentrate the organic phase. Purify the product by column chromatography or recrystallization if necessary.

-

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Click Chemistry Application

Caption: Core components of the CuAAC click chemistry reaction.

In-Depth Technical Guide: Safety and Handling of 1-Ethynyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Ethynyl-4-(trifluoromethoxy)benzene, a versatile building block in organic synthesis, particularly relevant in the fields of pharmaceutical and materials science. This document outlines the material's hazards, proper handling procedures, emergency measures, and a representative experimental protocol for its use in a Sonogashira coupling reaction.

Chemical Identification and Physical Properties

This compound is an aromatic compound valued for its terminal alkyne and trifluoromethoxy functional groups, which impart unique reactivity and properties to molecules incorporating this moiety.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Trifluoromethoxy)phenylacetylene | [2] |

| CAS Number | 160542-02-9 | [1][2] |

| Molecular Formula | C₉H₅F₃O | [1] |

| Molecular Weight | 186.13 g/mol | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[1][2][3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

GHS Pictograms:

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize risk.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2]

Handling Procedures

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][3]

-

Ground and bond container and receiving equipment during transfers.[3][4]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep container tightly closed.[3]

-

Store apart from incompatible materials and foodstuff containers.[2]

Emergency and First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |

| Skin Contact | Immediately wash off with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction. The following is a representative protocol.

Materials

-

Aryl halide (e.g., 4-Iodoanisole) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Copper(I) iodide (CuI) (0.03 eq)

-

Anhydrous Toluene

-

Anhydrous Triethylamine (2.0 eq)

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure

-

To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Add anhydrous toluene (5 mL per mmol of aryl halide) and anhydrous triethylamine (2.0 eq) via syringe.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Featuring 1-Ethynyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 1-Ethynyl-4-(trifluoromethoxy)benzene. This versatile terminal alkyne is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethoxy group. The trifluoromethoxy substituent can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the acetylenic proton, making it a desirable moiety in the design of novel therapeutics and functional materials.[1][2][3]

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] This methodology has become indispensable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and conjugated polymers.[5][6][7]

Application in Drug Discovery: Synthesis of Bioactive Scaffolds

The Sonogashira coupling is a cornerstone in the synthesis of a vast array of pharmaceutical compounds.[8] The introduction of an ethynyl-aryl linkage can impart rigidity to a molecular scaffold, which can be crucial for optimizing binding to a biological target. The trifluoromethoxy group, in particular, is often incorporated to improve the pharmacokinetic profile of drug candidates.[1][2][3]

A significant area where Sonogashira couplings are employed is in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[9][10][11][12][13] Mutations in the CFTR gene lead to the production of a misfolded and dysfunctional protein, causing cystic fibrosis.[9][10] CFTR modulators are small molecules that can help to correct the function of the faulty protein. The synthesis of these complex molecules often relies on the robust and reliable C-C bond formation provided by the Sonogashira reaction.

Signaling Pathway Context: CFTR Modulation

Experimental Protocols

The following protocols provide representative examples of Sonogashira coupling reactions. Protocol 1 describes a traditional copper-cocatalyzed method, while Protocol 2 outlines a copper-free alternative. The specific conditions may need to be optimized depending on the nature of the aryl halide substrate.

General Experimental Workflow

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard method for the coupling of aryl iodides and bromides with terminal alkynes.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene or bromobenzene derivative)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).

-

Add the anhydrous solvent (e.g., 5 mL per 1 mmol of aryl halide) and the base (2-3 eq).

-

Add this compound (1.1-1.5 eq) to the reaction mixture.

-

Stir the mixture at room temperature or heat as required (typically 25-80 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

The presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can mitigate this side reaction.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene or bromobenzene derivative)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PPh₃, XPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, tetrabutylammonium acetate)

-

Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile (MeCN), 1,4-dioxane)

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (1-3 mol%), phosphine ligand (2-6 mol%), and base (2.0 eq).

-

Add the anhydrous solvent (e.g., 5 mL per 1 mmol of aryl halide).

-

Add this compound (1.2-1.5 eq) to the reaction mixture.

-

Degas the reaction mixture by bubbling a stream of inert gas through the solution for 10-15 minutes.

-

Stir the mixture at room temperature or heat as required (typically 25-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data